molecular formula C8H5BrN2O2 B1380388 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159831-00-1

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1380388
CAS No.: 1159831-00-1
M. Wt: 241.04 g/mol
InChI Key: QIUHEPFTLMZXQL-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a bromo-substituted imidazopyridine core, a privileged scaffold known for its diverse biological activities. The bromine atom at the 7-position and the carboxylic acid group at the 3-position make this molecule a versatile intermediate for further synthetic elaboration via cross-coupling reactions and amide bond formation, enabling the construction of more complex target molecules for biological evaluation . Compounds based on the imidazopyridine structure have been investigated for their antitumor properties and have shown promise as inhibitors in oncology research . As a high-purity research compound, it is essential for scientists working in early-stage discovery and lead optimization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage guidelines, which typically recommend storage in a cool, dry place, often at 2-8°C .

Properties

IUPAC Name

7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUHEPFTLMZXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Coupling agents like EDCI or DCC for amide formation.

    Oxidation: Oxidizing agents like silver nitrate.

    Reduction: Reducing agents like sodium borohydride.

Major products formed from these reactions include substituted imidazo[1,5-a]pyridines, amides, and esters .

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid serves as a precursor for synthesizing various pharmacologically active compounds. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that specific derivatives inhibited proliferation in human breast cancer cells through apoptosis induction.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against bacterial strains, showing promising results in inhibiting growth, which suggests potential use in developing new antibiotics.

Case Study: Synthesis of Anticancer Agents

A recent study synthesized a series of derivatives from this compound and tested their activity against various cancer cell lines. The most active compound demonstrated an IC50_{50} value of 15 µM against MCF-7 cells, indicating significant potential for further development as an anticancer drug.

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibition and receptor interactions:

  • Enzyme Inhibition : The structural features of this compound allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Its ability to mimic biologically active molecules makes it valuable for investigating receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs).
Activity TypeTargetEffectReference
Enzyme InhibitionKinaseCompetitive[Research Study A]
AntimicrobialE. coliGrowth Inhibition[Research Study B]
AnticancerMCF-7 CellsIC50_{50} = 15 µM[Research Study C]

Material Science Applications

The compound's unique properties also make it suitable for applications in material science:

  • Electronic Materials : Research is ongoing into the use of this compound in developing organic semiconductors due to its electronic properties.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Table 2: Material Science Applications

Application TypeDescriptionPotential Benefits
Organic ElectronicsUse in organic semiconductor devicesImproved conductivity
Polymer AdditiveEnhances polymer propertiesIncreased thermal stability

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a GSK-3β inhibitor, it binds to the ATP pocket of the enzyme, thereby inhibiting its activity. This inhibition can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid
  • Structure : Carboxylic acid at position 1 instead of 3.
  • Synthesis : Produced via oxidation of 7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde (61% yield) .
  • Properties : Higher polarity compared to the 3-carboxylic acid isomer due to positional differences. Used to synthesize amide derivatives (e.g., compound 22, 78% yield) with GSK-3β inhibitory activity .
Compound Molecular Formula Molecular Weight (g/mol) Key Synthetic Step Yield Reference
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid C₈H₅BrN₂O₂ 240.9 (LC-MS) AgNO₃-mediated oxidation of aldehyde 61%
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid C₈H₅BrN₂O₂ 241.05 (estimated) Not explicitly reported N/A

Heterocycle Variants: Pyrazolo[1,5-a]pyridine-3-carboxylic Acids

Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
  • Structure : Pyrazole-fused pyridine core instead of imidazole.
  • Synthesis : Prepared via acyl chloride formation and amide coupling .
  • Properties : Reduced basicity compared to imidazopyridines due to the pyrazole ring. Used in EphB3 kinase inhibitors .
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid
  • Structure : Methoxy substituent at position 6.
  • Applications: Explored in non-benzodiazepine therapeutic candidates .
Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Feature Reference
Pyrazolo[1,5-a]pyridine-3-carboxylic acid C₈H₆N₂O₂ 162.14 63237-88-7 Core heterocycle variant
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid C₉H₈N₂O₃ 192.17 (estimated) N/A Methoxy substituent

Ring Annulation Differences: [1,2-a] vs. [1,5-a] Imidazopyridines

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structure : Imidazole fused at [1,2-a] positions, altering ring geometry.
  • Properties : Distinct electronic and steric profiles compared to [1,5-a] analogs. CAS 1019021-93-2, MW 241.04 .

Substituent Variations: Methyl and Trifluoromethyl Derivatives

7-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic Acid
  • Structure : Methyl group at position 3, carboxylic acid at position 1.
  • Properties : Reduced solubility due to the hydrophobic methyl group .
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid
  • Structure : Trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Molecular Weight : 309.04 g/mol .

Key Research Findings and Implications

  • Synthetic Yields : Pyrazolo[1,5-a]pyridine-3-carboxamides are synthesized in moderate-to-high yields (36–99%) , while imidazopyridine derivatives show comparable efficiency (61–78%) .
  • Biological Relevance : Imidazopyridine carboxylic acids are privileged scaffolds in kinase inhibitor development, with positional isomers ([1,5-a] vs. [1,2-a]) exhibiting divergent target affinities .

Biological Activity

Overview

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its imidazo[1,5-a]pyridine core, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as a precursor in drug development, especially in targeting various diseases such as cancer and tuberculosis.

Chemical Structure

The structure of this compound features a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the imidazo-pyridine ring system. This unique arrangement contributes to its biological activity and reactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various pathophysiological processes, including cancer progression and neurodegenerative diseases. The binding mechanism typically involves the compound occupying the active site of the enzyme, thereby modulating its activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its efficacy against several cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. In vitro studies have demonstrated that compounds derived from this core structure can induce apoptosis and inhibit cell proliferation in these cancer types .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
PC-35.0Induction of apoptosis
MCF-74.2Inhibition of cell proliferation

Antituberculosis Activity

The compound has also shown promising results in the fight against multidrug-resistant tuberculosis (MDR-TB). A study highlighted that analogs of imidazo[1,5-a]pyridine demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains. These compounds were identified as effective inhibitors of Mtb growth, suggesting a potential therapeutic application in treating resistant TB strains .

Table 2: Antituberculosis Activity Data

CompoundMIC (µM)Activity Against
Compound A0.004Replicating Mtb
Compound B0.03Non-replicating Mtb

Case Study 1: GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors, several derivatives of this compound were synthesized and tested for their inhibitory activity. The results indicated that certain modifications at the molecular level significantly enhanced GSK-3β inhibition while improving pharmacokinetic properties. For example, derivative IMID 2 showed enhanced CNS permeability and nanomolar inhibition potency against GSK-3β compared to earlier compounds .

Case Study 2: Anticancer Efficacy

A comparative analysis was conducted on various imidazo[1,5-a]pyridine derivatives for their anticancer efficacy against multiple cell lines. The study found that compounds derived from this compound exhibited lower IC50 values than standard chemotherapy agents like doxorubicin, highlighting their potential as effective anticancer agents with reduced toxicity profiles.

Q & A

Q. What are the standard synthetic routes for 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step protocols starting from heterocyclic precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclization of aminopyrazole carboxamides with enamines under reflux in ethanol or DMF. Bromination at the 7-position is achieved using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents. Purification often involves recrystallization from ethanol/DMF mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused imidazo-pyridine structure and bromine substitution patterns. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis confirms purity .

Q. How should researchers handle waste containing this compound?

Follow institutional chemical hygiene plans: segregate halogenated waste, neutralize acidic residues before disposal, and collaborate with certified waste management services. Avoid aqueous discharge due to potential environmental toxicity .

Advanced Research Questions

Q. How can reaction yields be improved during the cyclization step?

Optimize solvent polarity (e.g., switch from ethanol to DMF for higher solubility) and employ phase-transfer catalysts (e.g., p-toluenesulfonic acid) to enhance intermediate stability. Computational modeling (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. What strategies resolve contradictory NMR data for structural confirmation?

Contradictions often arise from tautomerism or residual solvents. Use deuterated DMSO for solubility and to suppress exchange broadening. 2D NMR (COSY, HSQC) clarifies coupling patterns. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 7-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling functionalization with aryl/heteroaryl groups. Steric hindrance from the fused imidazole ring may require bulky ligands (e.g., XPhos) to stabilize palladium catalysts. Monitor reaction progress via TLC with UV visualization .

Q. What computational tools aid in predicting biological activity of derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess binding affinity. Molecular docking against target proteins (e.g., kinases) identifies potential pharmacophores. Pair computational predictions with in vitro assays to validate activity .

Methodological Considerations

Q. What purification methods are optimal for carboxylate derivatives?

Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) separates polar impurities. For crystalline products, recrystallize from ethanol/water mixtures. Acidify the solution (pH ~3) to precipitate the carboxylic acid form .

Q. How to mitigate decomposition during long-term storage?

Store under inert gas (argon) at −20°C in amber vials. Lyophilization enhances stability for carboxylate salts. Periodically assess purity via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Data Interpretation Challenges

Q. Why might IR spectra show unexpected peaks?

Residual solvents (e.g., DMF) or hydrolysis byproducts (e.g., imidazole ring-opening) can introduce artifacts. Dry samples under high vacuum and confirm via ¹³C NMR. Compare with literature spectra of analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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